N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Catalog No.
S616838
CAS No.
170230-39-4
M.F
C28H30N4O4
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-...

CAS Number

170230-39-4

Product Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

IUPAC Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33)

InChI Key

JRNUKVFYILMMLX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C

Synonyms

N-(3-(2-dimethylamino)ethoxy-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide, SB 216641, SB 216641A, SB-216641, SB-216641A

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C

Description

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a member of benzamides.

Synthesis and Characterization:

However, studies have been conducted on the synthesis and characterization of similar compounds with varying functional groups. These studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to determine the structure and purity of the synthesized compounds. [, ]

Molecular Structure Analysis

The compound belongs to the class of aromatic amides due to the presence of a central amide group (C-O-NH) bonded to an aromatic ring (benzamide). The structure also contains several functional groups that might influence its properties:

  • Two methoxy groups (CH3O) on separate aromatic rings, potentially affecting solubility and interactions with other molecules.
  • A dimethylamino group (N(CH3)2), which could indicate basic properties.
  • A 1,2,4-oxadiazole ring, a five-membered heterocycle with potential for various interactions depending on its substitution pattern.
  • A methyl group (CH3) on the oxadiazole ring, which might influence its specific interactions.

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

486.22670545 g/mol

Monoisotopic Mass

486.22670545 g/mol

Heavy Atom Count

36

UNII

ZM4360761C

Other CAS

170230-39-4

Wikipedia

SB-216641

Dates

Modify: 2023-08-15

Explore Compound Types